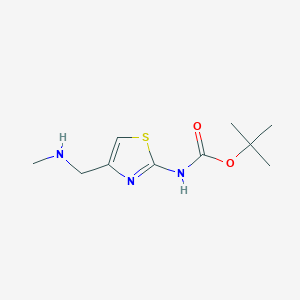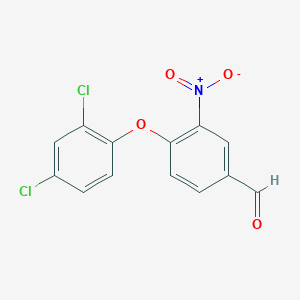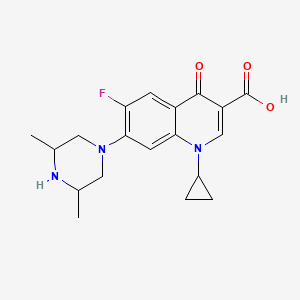
4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF is an organomagnesium compound used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. This compound is particularly useful in the formation of various organic molecules due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF can be synthesized through the reaction of p-methylthiobenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being affected by moisture or oxygen. The general reaction is as follows:
p-Methylthiobenzyl chloride+Mg→p-Methylthiobenzyl magnesium chloride
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is monitored closely to prevent any side reactions and to ensure the complete conversion of the starting materials.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It can couple with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Electrophiles: Reacts with various electrophiles under controlled conditions to form complex organic molecules.
Major Products
The major products formed from these reactions include alcohols, substituted aromatic compounds, and complex organic molecules used in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF is used as a reagent in the synthesis of various organic compounds. It is particularly useful in the formation of carbon-carbon bonds, which are essential in the construction of complex organic molecules.
Biology
In biological research, this compound is used to synthesize molecules that can act as intermediates in the study of biochemical pathways. It is also used in the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound is used in the synthesis of pharmaceutical intermediates. These intermediates are crucial in the development of new drugs and treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other materials. Its ability to form strong carbon-carbon bonds makes it valuable in the synthesis of durable and stable materials.
Mecanismo De Acción
The mechanism of action of 4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF involves the formation of a carbon-magnesium bond, which is highly reactive. This bond allows the compound to act as a nucleophile, attacking electrophilic centers in other molecules. The reactivity of the carbon-magnesium bond is the key to its effectiveness in forming new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylmagnesium bromide
- Methylmagnesium chloride
- Ethylmagnesium bromide
Uniqueness
4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF is unique due to the presence of the methylthio group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of sulfur-containing organic molecules, which are important in pharmaceuticals and agrochemicals.
Conclusion
This compound is a versatile and valuable compound in organic synthesis. Its ability to form strong carbon-carbon bonds makes it essential in the development of new materials, drugs, and chemicals. Its unique properties and reactivity make it a crucial tool in both academic research and industrial applications.
Propiedades
Fórmula molecular |
C8H9ClMgS |
|---|---|
Peso molecular |
196.98 g/mol |
Nombre IUPAC |
magnesium;1-methanidyl-4-methylsulfanylbenzene;chloride |
InChI |
InChI=1S/C8H9S.ClH.Mg/c1-7-3-5-8(9-2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
XDHAGOAQPRECFA-UHFFFAOYSA-M |
SMILES canónico |
CSC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,5-Dioxoimidazolidin-4-ylidene)methyl]benzonitrile](/img/structure/B8682170.png)
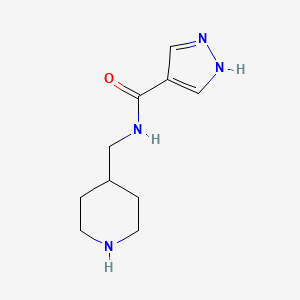
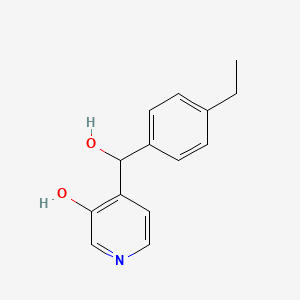




![(3S)-1-[(3-Bromophenyl)methyl]-3-methylpiperazine](/img/structure/B8682213.png)
